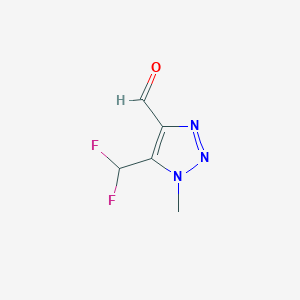

5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

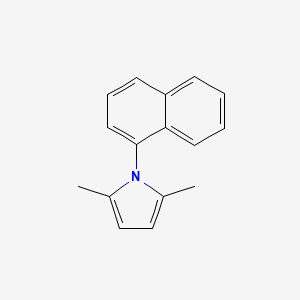

“5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carbaldehyde” is a chemical compound that falls under the category of difluoromethylated compounds . Difluoromethylation is a field of research that has seen significant advancements, particularly in processes based on X–CF2H bond formation .

Synthesis Analysis

The synthesis of difluoromethylated compounds has seen significant advancements in recent years. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Chemical Reactions Analysis

Difluoromethylation reactions have been accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions . Fragmentation of the 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole radical anion yields the difluoromethyl radical which adds to [LnNin+1Ar] .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

A study by Bhat et al. (2016) detailed the synthesis of a new series of compounds through a Vilsmeier–Haack reaction approach, which showed a broad spectrum of antimicrobial activities. This indicates that derivatives of 1,2,3-triazole can serve as potential antimicrobial agents, showcasing the importance of such structures in developing new antibiotics and antifungal drugs. The compounds were evaluated for their antibacterial, antifungal, and antioxidant activities, with some showing moderate to good effectiveness. The antibacterial results were further supported by in silico molecular docking studies, suggesting these compounds as good inhibitors of the E. coli MurB enzyme (Bhat et al., 2016).

Metallochromic Properties

Research on phenothiazine-containing cruciforms incorporating triazole structures, as reported by Hauck et al. (2007), demonstrated significant metallochromic properties when exposed to magnesium triflate or zinc triflate. These findings suggest applications in sensory technologies for metal cations, where the unique electronic structures of these compounds allow for spatially separated frontier molecular orbitals, enabling selective interaction with different metal ions (Hauck et al., 2007).

Tuberculosis Inhibitory Activity

A study by Costa et al. (2006) focused on the synthesis and structure-activity relationship (SAR) of N-substituted-phenyl-1,2,3-triazole derivatives, including those with a difluoromethyl group, against Mycobacterium tuberculosis. The research identified compounds with significant inhibitory activity, highlighting the potential of triazole derivatives in treating tuberculosis. This emphasizes the role of such chemical structures in developing new therapeutic agents against infectious diseases (Costa et al., 2006).

Novel Synthesis Approaches

Zhang et al. (2013) reported a novel synthesis method for 1,4,5-trisubstituted 1,2,3-triazoles, including those with difluoromethyl groups, via a one-pot three-component reaction. This methodology showcases the versatility of triazole derivatives in chemical synthesis, offering a pathway to a wide range of compounds with potential applications in medicinal chemistry and materials science (Zhang et al., 2013).

Zukünftige Richtungen

The future directions in the field of difluoromethylation include the development of more efficient synthetic electrophilic fluorination processes through kinetic understanding . The precise site-selective installation of CF2H onto large biomolecules such as proteins is also an exciting departure in this field .

Eigenschaften

IUPAC Name |

5-(difluoromethyl)-1-methyltriazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3O/c1-10-4(5(6)7)3(2-11)8-9-10/h2,5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKUDMMLCJDHGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)C=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2665525.png)

![2-(adamantane-1-carbonyl)-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2665527.png)

![6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2665528.png)

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2665531.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2665533.png)

![Methyl 3-[(4-carbamoylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2665536.png)

![Tert-butyl 5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate](/img/structure/B2665541.png)

![2-bromo-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B2665545.png)